molecular formula C7H10ClN3 B1316904 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine CAS No. 731757-43-0

2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B1316904
CAS No.: 731757-43-0
M. Wt: 171.63 g/mol
InChI Key: AUBFBOVQRTYQQI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine (CAS: 731757-43-0) is a pyrimidine derivative featuring a chloromethyl (-CH₂Cl) group at position 2 and a dimethylamino (-N(CH₃)₂) substituent at position 4 of the pyrimidine ring. Its molecular formula is C₇H₁₀ClN₃, with a molecular weight of 171.63 g/mol. The compound is typically characterized via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (LC-MS) .

Pyrimidines are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases.

Properties

IUPAC Name

2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-11(2)7-3-4-9-6(5-8)10-7/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBFBOVQRTYQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558748
Record name 2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731757-43-0
Record name 2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloromethylation of N,N-dimethylpyrimidin-4-amine Precursors

One common approach involves starting from N,N-dimethylpyrimidin-4-amine or its derivatives, followed by chloromethylation at the 2-position. The chloromethylation is typically performed using chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions.

  • Reaction conditions:

    • Solvent: Dichloromethane or other inert organic solvents.
    • Catalyst: Lewis acids such as zinc iodide (ZnI2) or zinc chloride (ZnCl2) to promote electrophilic substitution.
    • Temperature: Low temperatures (0–5 °C) to improve selectivity and yield.
    • Time: Several hours under stirring.
  • Mechanism: The electrophilic chloromethyl species generated reacts with the 2-position of the pyrimidine ring, facilitated by the electron-donating effect of the N,N-dimethylamino group at the 4-position.

Multi-step Synthesis via Pyrimidine Ring Functionalization

An alternative method involves a stepwise synthesis starting from simpler pyrimidine derivatives, as exemplified in related pyridine analogs and pyrimidine derivatives:

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Methylation Sodium hydroxide, dimethyl phosphate, 0–4 °C 3-methoxyl-2-methyl-4H-pyran-4-ketone 70–90
2 Amination Strong ammonia solution, 40–45 °C 3-methoxyl-2-methyl-4(1H)-pyridone 75–85
3 Chlorination Phosphorus oxychloride, reflux 8–12 h, 0–5 °C 4-chloro-3-methoxyl-2-picoline 70–80
4 Oxidation Hydrogen peroxide, glacial acetic acid, 50–80 °C 4-chloro-3-methoxyl-2-methylpyridine N-oxide 65–75
5 Methoxyl substitution Sodium methoxide in methanol, reflux 3–5 h, 70–100 °C 4-dimethoxy-2-methylpyridine N-oxide 85–92
6 Methylolation Acetic anhydride, reflux 2–4 h, 80–140 °C 2-methylol-3,4-dimethoxypyridine 42–56
7 Secondary chlorination Sulfur oxychloride in methylene dichloride, 0–3 °C 2-chloromethyl-3,4-dimethoxypyridine hydrochloride 70–76

Note: This sequence is adapted from a related pyridine derivative synthesis patent and can be modified for pyrimidine analogs with appropriate substituent adjustments.

Direct Chloromethylation Using Chloromethyl Methyl Ether

For direct chloromethylation of N,N-dimethylpyrimidin-4-amine:

  • Procedure:

    • Dissolve N,N-dimethylpyrimidin-4-amine in dichloromethane.
    • Add chloromethyl methyl ether dropwise at 0–5 °C.
    • Add zinc iodide as a Lewis acid catalyst.
    • Stir the reaction mixture for several hours under inert atmosphere.
    • Quench and extract the product.
  • Advantages:

    • Shorter synthesis route.
    • High regioselectivity for the 2-position.
    • Good yields (typically 70–85%).
  • Disadvantages:

    • Use of chloromethyl methyl ether, a carcinogenic reagent, requires strict safety measures.
  • Catalyst choice: Zinc iodide has been found superior to zinc chloride in promoting chloromethylation with higher selectivity and yield.
  • Temperature control: Maintaining low temperature (0–5 °C) minimizes side reactions such as over-chloromethylation or polymerization.
  • Solvent effects: Dichloromethane is preferred for its inertness and ability to dissolve both reactants and catalysts effectively.
  • Purification: The crude product is typically purified by recrystallization or column chromatography to achieve high purity suitable for further applications.
Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Direct chloromethylation N,N-dimethylpyrimidin-4-amine Chloromethyl methyl ether, ZnI2 DCM, 0–5 °C, several hours 70–85 Requires carcinogenic reagent
Multi-step functionalization Pyrimidine derivatives POCl3, H2O2, NaOMe, SOCl2 Varied (0–140 °C) 40–90 Longer route, multiple purification steps
Radical bromomethylation analog N,N-dimethylpyrimidin-4-amine NBS, AIBN DCM, room temperature N/A Bromomethylation used for related compounds

The preparation of 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine is well-established through direct chloromethylation of N,N-dimethylpyrimidin-4-amine using chloromethyl methyl ether and Lewis acid catalysts, offering a straightforward and efficient route. Alternatively, multi-step synthetic sequences involving chlorination, oxidation, and methylolation of pyrimidine derivatives provide versatile but more complex pathways. Optimization of reaction conditions such as temperature, catalyst, and solvent is critical to maximize yield and purity. These methods are supported by diverse research findings and patent literature, ensuring their reliability and applicability in industrial and research settings.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine, as anticancer agents. These compounds are often designed to induce apoptosis in cancer cells. For instance, structural modifications of similar compounds have led to the identification of potent apoptosis inducers with high efficacy in various cancer models .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameStructureEC50 (nM)Cancer Model
This compoundStructure5MX-1 breast cancer model
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amineStructure2Mouse xenograft model

Antihyperlipidemic Activity
Another promising application is the antihyperlipidemic effect demonstrated by derivatives of pyrimidine compounds. For example, docking studies have shown that certain derivatives interact favorably with molecular targets involved in lipid metabolism, indicating their potential as therapeutic agents for managing hyperlipidemia .

Organic Synthesis Applications

Synthesis of Functionalized Derivatives
The chloromethyl group in this compound serves as a versatile functional group for further chemical modifications. This compound can undergo nucleophilic substitution reactions to form various derivatives that exhibit diverse biological activities .

Table 2: Synthetic Pathways Using this compound

Reaction TypeReagent UsedProduct FormedYield (%)
Nucleophilic substitution with methylamineMethylamine4-methylamino derivative71
Reaction with thiophenolsThiophenolsSubstituted thiophenesVaries

Case Studies

Case Study 1: Anticancer Compound Development
In a study focusing on the structure-activity relationship (SAR) of pyrimidine derivatives, researchers modified the chloromethyl group to enhance the anticancer activity of lead compounds. The modifications resulted in improved potency and selectivity against cancer cell lines, demonstrating the utility of this compound as a scaffold for drug development .

Case Study 2: Antihyperlipidemic Mechanism Investigation
A recent investigation into the antihyperlipidemic effects of related compounds revealed that they interact with key proteins involved in lipid metabolism. The findings suggest that such compounds could be developed into effective treatments for hyperlipidemia, showcasing the broad applicability of pyrimidine derivatives in therapeutic contexts .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The chloromethyl group in the target compound facilitates nucleophilic substitutions, unlike simple chloro derivatives (e.g., 2-chloro-N-isopropylpyrimidin-4-amine) .
  • Solubility: Dimethylamino groups (as in the target and 6-chloro-N,N-dimethylpyrimidin-4-amine) improve aqueous solubility compared to hydrophobic substituents like methylthiophenyl .
  • Crystallinity : Compounds with hydrogen-bonding substituents (e.g., -NH₂ in 6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine) exhibit stable crystal lattices, whereas steric hindrance from isopropyl groups may reduce packing efficiency .

Physicochemical Properties

  • Melting Points : Pyrimidines with polar groups (e.g., -NH₂, -N(CH₃)₂) typically exhibit higher melting points due to intermolecular hydrogen bonding. For example, 5-chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine melts at 201–202°C , whereas hydrophobic analogs (e.g., methylthiophenyl derivatives) may have lower melting points.
  • Stability : The chloromethyl group may render the target compound more hygroscopic and prone to hydrolysis compared to stable chloro derivatives .

Biological Activity

Overview

2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloromethyl group and a dimethylamino group attached to the pyrimidine ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound has been shown to exhibit anticholinesterase activity , which is significant in the context of neurodegenerative diseases such as Alzheimer's. In vitro studies indicate that it inhibits acetylcholinesterase (AChE), with an IC50 value suggesting moderate potency compared to known inhibitors .

Target Interaction

  • Acetylcholinesterase (AChE) : The compound acts as a competitive inhibitor, which is crucial for enhancing cholinergic transmission in the brain.
  • Dopamine Receptors : Preliminary studies suggest that similar compounds may interact with dopamine receptors, indicating potential applications in treating psychiatric disorders .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. In silico analyses have indicated favorable properties for absorption and permeability across biological membranes due to its lipophilic nature .

Key Pharmacokinetic Properties

PropertyValue/Description
Solubility Moderate solubility in organic solvents
Metabolic Stability Stable under physiological conditions
Bioavailability High potential due to favorable ADME characteristics

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown promise in inducing apoptosis in human cancer cells, particularly in leukemia and solid tumors. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .

Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential neuroprotective effects. In cellular models, it has demonstrated protective effects against oxidative stress-induced damage, which is critical in neurodegenerative disease contexts .

Case Studies

  • In Vitro Study on AChE Inhibition :
    • Objective : To evaluate the inhibitory effect on AChE.
    • Method : Various concentrations of the compound were tested against AChE from rat brain homogenates.
    • Results : Showed significant inhibition with an IC50 value comparable to established AChE inhibitors .
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was performed on Raji cells and other cancer lines.
    • Results : Indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm the structure, particularly the chloromethyl and dimethylamine groups. High-performance liquid chromatography (HPLC) or LC-MS ensures purity (>95%) and quantifies impurities. For crystallinity assessment, X-ray diffraction (via SHELX software ) is critical. FT-IR can validate functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹). Always cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities .

Q. How is this compound synthesized in academic settings?

  • Methodology : A typical route involves:

  • Step 1 : Reacting 4-amino-2-methylpyrimidine with chloromethylating agents (e.g., chloromethyl methyl ether) under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Quaternizing the amine with methyl iodide to introduce dimethyl groups.
  • Critical parameters : Control reaction temperature (<50°C) to avoid decomposition and monitor progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What are the stability considerations for storing this compound?

  • Methodology : Store under inert gas (argon) at –20°C to prevent hydrolysis of the chloromethyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products (e.g., hydroxylated derivatives). Avoid exposure to moisture or strong bases .

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